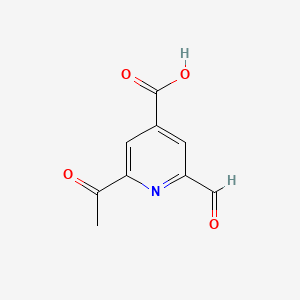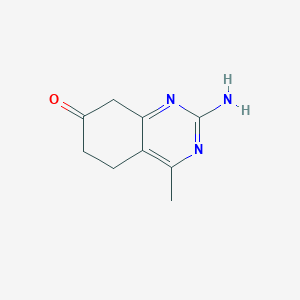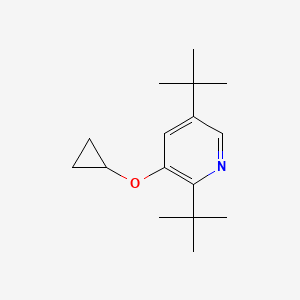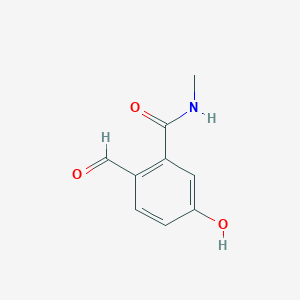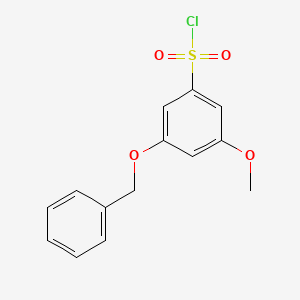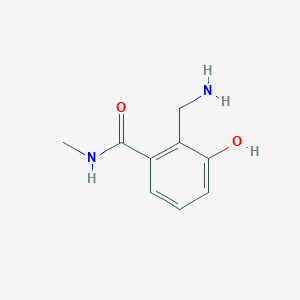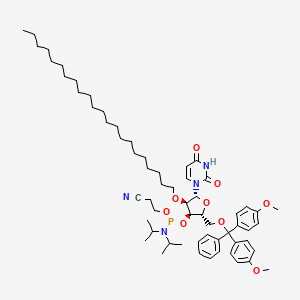
DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite: is a chemical compound with the molecular formula C61H91N4O9P and a molecular weight of 1055.39 . It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research, diagnostics, and therapeutics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite involves multiple steps, starting with the protection of the uridine molecule. The 2’-hydroxyl group of uridine is protected with a long-chain alkyl group (C22) to form 2’-O-C22-rU. The 5’-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group. Finally, the 3’-hydroxyl group is converted to a cyanoethyl (CE) phosphoramidite .
Industrial Production Methods: : Industrial production of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite typically involves large-scale synthesis using automated synthesizers. These machines can perform the repetitive steps of oligonucleotide synthesis with high precision and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: : DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Reduction: The cyanoethyl protecting group is removed by reduction.
Substitution: The DMTr group is removed by acid treatment to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Reduction: Ammonium hydroxide or methylamine.
Substitution: Trichloroacetic acid in dichloromethane.
Major Products: : The major products formed from these reactions are the desired oligonucleotides with specific sequences and modifications .
Wissenschaftliche Forschungsanwendungen
DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite is widely used in scientific research for the synthesis of modified oligonucleotides. These oligonucleotides have applications in:
Chemistry: Used as primers and probes in polymerase chain reactions (PCR) and other nucleic acid amplification techniques.
Biology: Used in gene editing technologies such as CRISPR-Cas9.
Medicine: Used in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Used in the production of diagnostic kits and biosensors.
Wirkmechanismus
The mechanism of action of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The DMTr group protects the 5’-hydroxyl group, preventing unwanted side reactions. The CE phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides. Once incorporated into the oligonucleotide, the protecting groups are removed, and the oligonucleotide can hybridize with its complementary sequence to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DMTr-2’-O-C16-rU-3’-CE-Phosphoramidite: Similar structure but with a shorter alkyl chain (C16) instead of C22.
DMTr-2’-O-C16-rC-3’-CE-Phosphoramidite: Similar structure but with cytidine instead of uridine.
Uniqueness: : DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite is unique due to its long alkyl chain (C22), which provides increased hydrophobicity and stability to the oligonucleotide. This makes it particularly useful in applications where enhanced stability and binding affinity are required .
Eigenschaften
Molekularformel |
C61H91N4O9P |
|---|---|
Molekulargewicht |
1055.4 g/mol |
IUPAC-Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-docosoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C61H91N4O9P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-45-70-58-57(74-75(72-46-31-43-62)65(48(2)3)49(4)5)55(73-59(58)64-44-42-56(66)63-60(64)67)47-71-61(50-32-28-27-29-33-50,51-34-38-53(68-6)39-35-51)52-36-40-54(69-7)41-37-52/h27-29,32-42,44,48-49,55,57-59H,8-26,30-31,45-47H2,1-7H3,(H,63,66,67)/t55-,57-,58-,59-,75?/m1/s1 |
InChI-Schlüssel |
UVVBAOHROLTNIE-PGNDMMQRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









